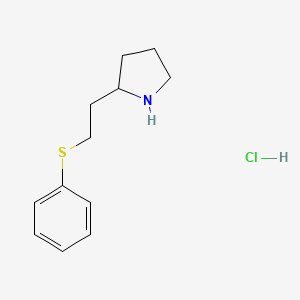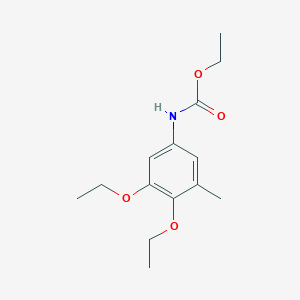
Ethyl (3,4-diethoxy-5-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3,4-diethoxy-5-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by its aromatic ring substituted with ethoxy and methyl groups, making it a unique entity in the realm of carbamates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3,4-diethoxy-5-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3,4-diethoxy-5-methylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as indium triflate can enhance the reaction rate and yield . Additionally, phosgene-free methods using dimethyl carbonate as a safer alternative have been explored .
Chemical Reactions Analysis
Types of Reactions: Ethyl (3,4-diethoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The carbamate group can be reduced to the corresponding amine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Ethyl (3,4-diethoxy-5-methylphenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (3,4-diethoxy-5-methylphenyl)carbamate primarily involves the inhibition of cholinesterase enzymes. By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .
Comparison with Similar Compounds
- Ethyl 4-bromophenylcarbamate
- Ethyl 4-chlorophenylcarbamate
- Methyl carbamate
Comparison: Ethyl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to ethyl 4-bromophenylcarbamate and ethyl 4-chlorophenylcarbamate, it has different electronic and steric effects, influencing its reactivity and interaction with biological targets .
Properties
CAS No. |
84971-89-1 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
ethyl N-(3,4-diethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO4/c1-5-17-12-9-11(15-14(16)19-7-3)8-10(4)13(12)18-6-2/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
IGWORKWURHQCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)OCC)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
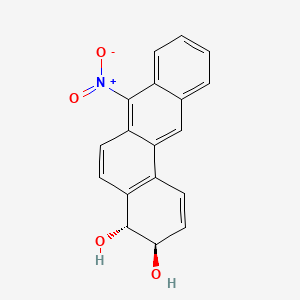
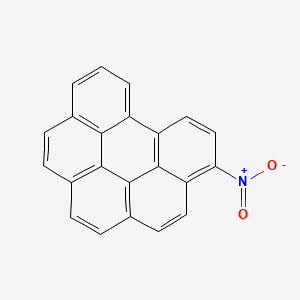

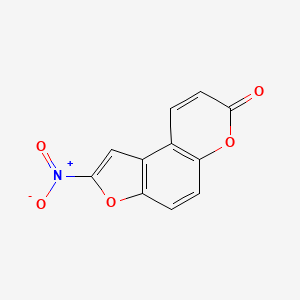
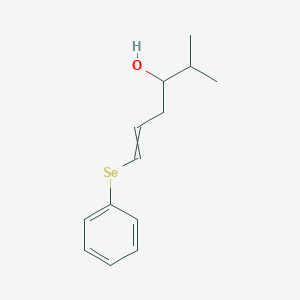
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
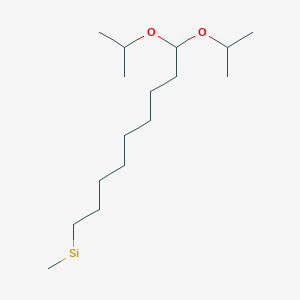
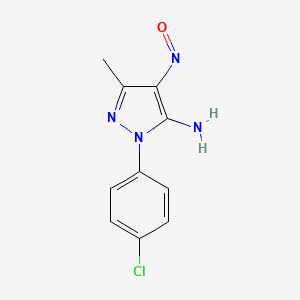
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)

